molecular formula C8H6O4S B1335901 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde CAS No. 211235-87-9

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

Cat. No. B1335901
M. Wt: 198.2 g/mol
InChI Key: OYWUVHMKKSZDJH-UHFFFAOYSA-N
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Description

The compound 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde is a derivative of thiophene, which is a heterocyclic compound that has gained significant interest in the field of organic chemistry due to its potential applications in various domains, including materials science and pharmaceuticals. The structure of this compound includes a thiophene ring fused with a 1,4-dioxine moiety, which can impart unique electronic and physical properties.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in recent studies. For instance, a facile and eco-friendly synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde was achieved through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol . This method highlights the potential for creating complex thiophene-based structures using simple starting materials and reactions that minimize environmental impact.

Molecular Structure Analysis

The molecular structure of thiophene derivatives, such as 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives, is characterized using spectroscopic methods. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic interactions that define their chemical behavior .

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be quite diverse. In the case of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, its reaction with 1,2-dibromoethane led to the formation of a 2,3-dihydrothieno[3,4-b][1,4]dioxine derivative, showcasing the compound's ability to undergo transformations that result in the formation of new ring systems . These reactions are crucial for the development of new materials and bioactive molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde are not detailed in the provided papers, the properties of thiophene derivatives generally include stability under various conditions and the ability to conduct electricity, which makes them suitable for applications in electronic devices. The solubility, melting points, and boiling points of these compounds can vary widely and are influenced by the nature of the substituents on the thiophene ring.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Chemical Reactions: The compound is involved in chemical reactions, such as reacting with 1,2-dibromoethane, leading to the formation of derivatives like the 2,3-dihydrothieno[3,4-b][1,4]-dioxine-derivative and 3-oxo-2,3-dihydrothiophene. These derivatives are significant in the synthesis of various chemical compounds (Holzer et al., 1994).

Materials Science and Polymer Chemistry

  • Electrochemical Synthesis: It is used in the electrochemical synthesis of conducting polymers. For instance, it is involved in the synthesis of poly(3,4-alkylenedioxythiophene) derivatives, which have applications in high-contrast electrochromics (Kumar et al., 1998).
  • Molecular Orientation Analysis: The compound's solid-state packing and physical properties are studied for potential applications in various fields. The understanding of its morphology and molecular orientation is crucial for its use in material sciences (Subramanian et al., 2019).
  • Capacitive Properties: Alkyl-functionalized derivatives of this compound are studied for their capacitive properties, which are relevant for the development of materials like supercapacitors (Mo et al., 2015).

Electrochemistry and Electrochromics

  • Electrochromic Polymers: The compound is integral in synthesizing polymers with electrochromic properties, useful in devices like smart windows and displays (Cansu-Ergun & Önal, 2018).
  • Hydrogen Bonding Influence: Studies have been conducted to understand the influence of hydrogen bonding on the electrochromic properties of conducting polymers derived from this compound (Akpinar et al., 2012).

Chiral Recognition and Biosensors

  • Chiral Recognition: Novel chiral polymers based on 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives have been developed for selective recognition of enantiomers, important in pharmaceutical and biochemical research (Dong et al., 2015).
  • Biosensor Applications: Conducting polymers incorporating this compound have been studied for potential use in biosensors, highlighting the versatility of these materials in biological and chemical sensing applications (Emre et al., 2011).

Organic Electronics and Optoelectronics

  • Optoelectronic Properties: Research has focused on the optoelectronic properties of polymers derived from this compound, which are significant in developing new electronic and photonic materials (Yigit et al., 2014).
  • Electrochromic Device Applications: The compound is used in creating electrochromic devices, demonstrating its utility in electronic applications like displays and smart windows (Carbas et al., 2014).

Chemistry of Ion Pairs and Radical Anions

  • Ion Pair Chemistry: Studies on the radical anions of derivatives of this compound have contributed to understanding ion pair chemistry, crucial in various chemical and physical processes (Guerra et al., 1973).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Given its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds, 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde may continue to be a valuable compound in organic synthesis and medicinal chemistry .

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWUVHMKKSZDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392408
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde

CAS RN

211235-87-9
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
ML Petrus, RKM Bouwer, U Lafont, DHK Murthy… - Polymer …, 2013 - pubs.rsc.org
Three conjugated triphenylamine-based poly(azomethine)s were prepared via well-known polycondensation chemistry using cheap and readily available starting materials and the …
Number of citations: 46 pubs.rsc.org
A Bolduc, S Dufresne, WG Skene - Journal of Materials Chemistry, 2012 - pubs.rsc.org
A series of EDOT (3,4-ethylenedioxythiophene) containing azomethines were prepared for investigating their opto-electronic properties. These properties were compared to those of …
Number of citations: 36 pubs.rsc.org
MH Tremblay, A Gelle, WG Skene - New Journal of Chemistry, 2017 - pubs.rsc.org
A series of conjugated azomethine triads were prepared from a 2-amino-3-nitrilethiophene derivative (5) and four different aromatic dialdehydes. The conjugated azomethines were …
Number of citations: 11 pubs.rsc.org
G Garbay, L Muccioli, E Pavlopoulou, A Hanifa… - Polymer, 2017 - Elsevier
A series of carbazole-based polyazomethines have been synthesized under micro-wave irradiation and without transition-metal based catalyst. The impact of both the catenation …
Number of citations: 14 www.sciencedirect.com
S Barik, T Bletzacker, WG Skene - Macromolecules, 2012 - ACS Publications
A series of new conjugated copolyazomethines consisting of alternating fluorene and thiophenes were prepared. Different thiophenes were incorporated for examining their effect on …
Number of citations: 78 pubs.acs.org
A Gowda, A Roy, S Kumar - Journal of Molecular Liquids, 2017 - Elsevier
Herein, we reported novel banana liquid crystals derived from ethylenedioxythiophene (EDOT) central unit encompass with Schiff base. Structural charecterization of these compounds …
Number of citations: 25 www.sciencedirect.com
ML Petrus - Delft University Of Technology, Delft, 2014 - researchgate.net
The work by Hindson et al. demonstrated the first successful application of a series of conjugated poly (azomethine) s (PAMs) as photovoltaic material in organic bulk heterojunction …
Number of citations: 6 www.researchgate.net
A Bolduc, S Dufresne, WG Skene - Journal of Materials Chemistry, 2010 - pubs.rsc.org
An azomethine derived from EDOT segments was easily prepared and exhibited reversible oxidation. The spectroelectrochemical behaviour of this EDOT containing azomethine was …
Number of citations: 49 pubs.rsc.org
G Garbay - 2016 - theses.fr
Dans cette thèse sont développées les synthèses et caractérisations de nouveaux polymères conjugués pour des applications dans l’électronique organique. Ces polymères ont été …
Number of citations: 6 www.theses.fr
Y Gautier - 2020 - papyrus.bib.umontreal.ca
La recherche intensive sur les matériaux conjugués durant les dernières décennies a permis de mettre en évidence la multitude de propriétés opto-électroniques qu’ils peuvent …
Number of citations: 0 papyrus.bib.umontreal.ca

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